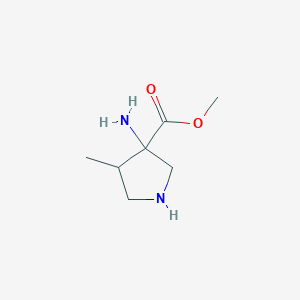![molecular formula C21H21N3O B14140993 10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one CAS No. 1223880-15-6](/img/structure/B14140993.png)
10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one typically involves the following steps:
Initial Alkylation: The process begins with the alkylation of 2-aminobenzimidazole.
Condensation: The alkylated product undergoes condensation with appropriate aldehydes or ketones.
Cyclization: The intermediate formed is then cyclized to produce the final pyrimido[1,2-a]benzimidazole structure.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one include other pyrimido[1,2-a]benzimidazoles and related heterocyclic structures such as:
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
- Imidazole-containing compounds
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one lies in its specific substituents and the resulting biological properties .
Eigenschaften
CAS-Nummer |
1223880-15-6 |
|---|---|
Molekularformel |
C21H21N3O |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
10-[(2-methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C21H21N3O/c1-3-8-17-13-20(25)24-19-12-7-6-11-18(19)23(21(24)22-17)14-16-10-5-4-9-15(16)2/h4-7,9-13H,3,8,14H2,1-2H3 |
InChI-Schlüssel |
LMUHGINYHZRDPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)



![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)




